Bismuth-213 - 15776-20-2

Bismuth-213

Catalog Number: EVT-1573705
CAS Number: 15776-20-2
Molecular Formula: Bi
Molecular Weight: 212.99438 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bismuth-213 is a radioactive isotope of bismuth, notable for its potential applications in targeted alpha therapy for cancer treatment. It is a daughter nuclide of actinium-225, which decays to bismuth-213 through a series of radioactive transformations. Bismuth-213 emits alpha particles, making it a candidate for therapeutic applications where localized radiation can effectively target and destroy cancer cells while minimizing damage to surrounding healthy tissue.

Source

Bismuth-213 is primarily obtained from actinium-225 generators. The most common method involves the decay of actinium-225, which has a half-life of approximately 10 days. This decay process leads to the production of bismuth-213, which can be extracted and purified for use in clinical settings. The production of actinium-225 itself can come from various sources, including the decay of thorium-229, which is a long-lived isotope, thus allowing for the generation of bismuth-213 in a controlled manner .

Classification

Bismuth-213 is classified as a radionuclide due to its radioactive properties. It falls under the category of alpha-emitting isotopes, which are characterized by their ability to emit alpha particles during decay. This classification makes bismuth-213 particularly valuable in medical applications, especially in targeted radionuclide therapy .

Synthesis Analysis

Methods

The synthesis of bismuth-213 typically involves the use of actinium-225 as a parent radionuclide. The most established method for producing bismuth-213 is through the utilization of 225Ac/213Bi generators. These generators allow for the elution of bismuth-213 from a solid-phase extraction medium that retains actinium-225 .

Technical Details

The elution process generally employs an acidic solution, often hydrochloric acid, to extract bismuth-213 from the generator. The eluted bismuth is typically in the form of various anionic complexes such as [213BiI4][^{213}\text{BiI}_4]^- and [213BiI5]2[^{213}\text{BiI}_5]^{2-}, which can be further processed for radiolabeling purposes . The efficiency and purity of this process are critical for ensuring that the therapeutic application is effective and safe.

Molecular Structure Analysis

Structure

Bismuth-213 has a molecular structure similar to other bismuth isotopes, characterized by its atomic number 83 and mass number 213. Its electron configuration contributes to its chemical behavior and interaction with other elements.

Data

The half-life of bismuth-213 is approximately 46 minutes, which necessitates rapid processing following its production to maximize its therapeutic potential. The decay chain includes several intermediate isotopes before stabilizing into lead-209 .

Chemical Reactions Analysis

Reactions

Bismuth-213 participates in various chemical reactions typical of trivalent bismuth ions. It readily forms complexes with chelating agents, which are essential for its application in targeted therapy.

Technical Details

The interaction between bismuth-213 and chelating agents such as DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) and CHX-A"-DTPA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) has been extensively studied to enhance stability and efficacy during radiolabeling processes . The choice of chelator significantly impacts the biodistribution and retention time of bismuth-213 in biological systems.

Mechanism of Action

Process

The mechanism by which bismuth-213 exerts its therapeutic effects primarily involves the emission of alpha particles upon decay. These high-energy particles have a short range but deliver significant energy to nearby cells, leading to effective tumor cell destruction.

Data

Studies indicate that the localized radiation from bismuth-213 can induce double-strand breaks in DNA within cancer cells, triggering apoptosis or cell death while sparing surrounding healthy tissue due to the limited penetration depth of alpha particles .

Physical and Chemical Properties Analysis

Physical Properties

Bismuth-213 is a soft metal with properties similar to other heavy metals. Its physical state at room temperature is solid, and it exhibits typical metallic characteristics such as luster and malleability.

Chemical Properties

As a trivalent ion (Bi3+\text{Bi}^{3+}), bismuth can form various salts and complexes. It shows good solubility in acids but limited solubility in bases. The stability of its complexes varies based on pH and the nature of the ligands used during complexation .

Relevant data include:

  • Half-life: 46 minutes
  • Decay mode: Alpha emission
  • Chemical behavior: Forms stable complexes with various ligands.
Applications

Bismuth-213 has garnered attention primarily for its applications in targeted alpha therapy for cancer treatment. Its ability to deliver localized radiation makes it suitable for treating specific types of tumors, particularly those resistant to conventional therapies.

Scientific Uses:

  1. Targeted Alpha Therapy: Utilized in clinical trials for treating prostate cancer and other malignancies.
  2. Radiopharmaceutical Development: Employed in research aimed at developing new radiopharmaceuticals that leverage its unique properties.
  3. Imaging Techniques: Its decay products can be used in imaging studies to assess tumor response to therapies .
Fundamental Properties of Bismuth-213

Nuclear Decay Characteristics and Radiophysical Profile

Bismuth-213 (²¹³Bi) is an alpha (α)-emitting radionuclide with a half-life of 45.6 minutes [1] [5]. It decays via a branched pathway:

  • β⁻ decay (97.8%): Forms polonium-213 (²¹³Po), which subsequently emits an 8.4 MeV α-particle (half-life: 4.2 μs) [1] [9].
  • α decay (2.2%): Directly emits α-particles at 5.875 MeV and 5.558 MeV, yielding thallium-209 (²⁰⁹Tl) [5] [7].

The decay chain culminates in stable bismuth-209 (²⁰⁹Bi), releasing one net α-particle and two β⁻-particles per ²¹³Bi disintegration [5] [9]. Key radiophysical properties include:

  • Linear Energy Transfer (LET): 100 keV/μm, enabling high cytotoxicity through DNA double-strand breaks [1] [3].
  • Penetration range: 40–100 μm (2–10 cell diameters), minimizing off-target damage [1] [9].
  • Gamma emission: A 440 keV photon (26.5% abundance) permits real-time SPECT imaging for dosimetry [1] [4].

Table 1: Radiation Emissions from Bismuth-213

Radiation TypeEnergy (MeV)Abundance (%)Biological Impact
α-particle (from ²¹³Po)8.497.8High LET (100 keV/μm), causes clustered DNA damage
α-particle (direct)5.875/5.5582.2Shorter range (40–85 μm), cell-specific killing
β⁻-particle1.422>90Contributes 7.3% of total energy, minor therapeutic role
γ-photon0.44026.5Enables SPECT imaging

Isotopic Production Pathways: ²²⁵Ac/²¹³Bi Generator Systems

²¹³Bi is exclusively sourced from actinium-225 (²²⁵Ac, half-life: 9.9 days) generators [1] [3]. The ²²⁵Ac/²¹³Bi system operates as follows:

  • ²²⁵Ac production: Extracted from ²²⁹Th (half-life: 7,340 years), itself derived from decay of ²³³U stockpiles. Global annual production is ~63 GBq, limiting ²¹³Bi availability [3] [8].
  • Generator chemistry: ²²⁵Ac is immobilized on cation-exchange resins (e.g., AGMP-50). ²¹³Bi is eluted using 0.1 M HI/NaI solutions, achieving >95% yield [6] [3].
  • Radiolytic challenges: Alpha recoil damages resin matrices, causing ²²⁵Ac leakage. Adding ascorbic acid (0.1 M) scavenges free radicals, reducing breakthrough to <0.001% [6].

Table 2: ²²⁵Ac/²¹³Bi Generator Performance

ParameterSpecificationClinical Significance
Elution frequencyEvery 3–6 hoursMatches ²¹³Bi’s 45.6-min half-life
²¹³Bi yield>95% per elutionEnsures efficient activity recovery
²²⁵Ac breakthrough<0.001%Prevents long-lived α-contamination
Eluant purityRadiochemical purity >95%Facilitates direct radiolabeling

Alternative production methods include:

  • Cyclotron routes: Proton irradiation of thorium targets yields ²²⁵Ac via ²³²Th(p,x) reactions, but scalability remains limited [8].
  • Isotope Separation On-Line (ISOL): Facilities like TRIUMF (Canada) and CERN-MEDICIS mass-separate ²²⁵Ac beams, yet monthly outputs are <370 MBq [8].

Comparative Analysis of α-Emitting Radionuclides in Targeted Therapy

²¹³Bi’s radiophysical profile necessitates comparison with other therapeutic α-emitters:

  • Actinium-225:
  • Advantages: Longer half-life (9.9 days) suits slow-targeting antibodies; emits four α-particles per decay.
  • Disadvantages: Daughter nuclide recoil compromises target retention; limited global supply [3] [8].
  • Astatine-211:
  • Advantages: 7.2-hour half-life allows multi-step labeling; no long-lived daughters.
  • Disadvantages: Requires on-site cyclotron; complex radiochemistry [2] [3].
  • Radium-223:
  • Advantages: FDA-approved for bone metastases; calcium-mimetic properties enable bone targeting.
  • Disadvantages: Cannot be conjugated to targeting vectors; emits only four α-particles [3].

Table 3: Key α-Emitters for Targeted Therapy

RadionuclideHalf-Lifeα-Particles per DecayLET (keV/μm)Chemical Conjugability
²¹³Bi45.6 min1100High (forms stable Bi³⁺ complexes)
²²⁵Ac9.9 d4100Moderate (requires macrocyclic chelators)
²¹¹At7.2 h198Low (covalent labeling only)
²²³Ra11.4 d4100None (inorganic vector)

Critical Advantages of ²¹³Bi:

  • Rapid targeting: The 45.6-min half-life aligns with fast-clearing vectors (e.g., peptides, nanobodies), reducing bone marrow exposure [1] [2].
  • Favorable chemistry: Bi³⁺ forms stable complexes with acyclic (DTPA) and macrocyclic (DOTA) chelators, enabling robust radiopharmaceutical design [1] [4].
  • Real-time imaging: The 440 keV γ-emission supports treatment verification via SPECT [1] [7].

Limitations:

  • Logistical constraints: Requires on-site generators due to short half-life; clinical doses demand 5–10 GBq of ²¹³Bi versus 4–8 MBq of ²²⁵Ac for equivalent α-particle yield [1] [9].
  • Supply chain dependency: Limited ²²⁵Ac stocks restrict large-scale applications [3] [8].

Properties

CAS Number

15776-20-2

Product Name

Bismuth-213

IUPAC Name

bismuth-213

Molecular Formula

Bi

Molecular Weight

212.99438 g/mol

InChI

InChI=1S/Bi/i1+4

InChI Key

JCXGWMGPZLAOME-RNFDNDRNSA-N

SMILES

[Bi]

Synonyms

213Bi radioisotope
Bi-213 radioisotope
Bismuth-213

Canonical SMILES

[Bi]

Isomeric SMILES

[213Bi]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.